molecular formula C11H17N3O B13178110 N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B13178110
M. Wt: 207.27 g/mol
InChI Key: FTJLDMUUGPQDGL-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a pyridine-based amide compound featuring a pivaloyl (2,2-dimethylpropanamide) group and an aminomethyl substituent at the 6-position of the pyridine ring. The aminomethyl group enhances its reactivity and ability to form intermolecular interactions, distinguishing it from analogs with alternative substituents (e.g., hydroxymethyl or halogens).

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15)

InChI Key

FTJLDMUUGPQDGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

Preparation Methods

General Reaction Scheme

This pathway involves the initial formation of a benzophenone glycine imine derivative, followed by alkylation with pyridine derivatives, and subsequent amide formation.

Stepwise Process

Step Description Reagents & Conditions References
1 Formation of Benzophenone Glycine Imine (BPGI) Benzophenone glycine imine ester, trialkylamine base (preferably N,N-diisopropyl N-ethylamine), in an aprotic solvent Patent
2 Alkylation with Pyridine Derivative Reaction of BPGI with halogenated pyridine (preferably chloropyridine), dry inorganic base (K₂CO₃ or NaH), phase transfer catalyst (e.g., tetra-n-butylammonium bromide), in propionitrile at room temperature (~20–25°C) Patent
3 Amide Formation Hydrolysis or amidation step to convert intermediate into the final amide, often involving HCl treatment Patent

Experimental Data

Parameter Conditions Yield Notes
Reaction temperature 20–25°C N/A Mild conditions to prevent side reactions
Solvent Propionitrile N/A Aprotic polar solvent
Catalyst Tetra-n-butylammonium bromide N/A Phase transfer catalyst enhances alkylation efficiency
Yield of intermediate Up to 78.2% N/A Based on crude product analysis

Advantages

  • Mild reaction conditions
  • High selectivity
  • Suitable for scale-up

Synthesis via Chichibabin Reaction for Pyridine Derivatives

Process Overview

The Chichibabin reaction is a classical method for synthesizing 2,6-diaminopyridine derivatives, which can be further functionalized to obtain the target compound.

Step Description Reagents & Conditions References
1 Formation of 2,6-Diaminopyridine Sodium amide, aromatic amines (e.g., aniline), in organic solvents at 140–220°C Patent
2 Selective Aminomethylation Alkylation with formaldehyde or halogenated methyl sources Patent
3 Amide Formation Acylation of amino group with 2,2-dimethylpropanoyl chloride or related acyl chlorides Patent

Experimental Data

Parameter Conditions Yield Notes
Reaction temperature 140–220°C Variable Higher temperatures increase side reactions
Catalyst Phase transfer catalysts Used To improve reaction rate
Final yield of target Not explicitly provided Variable Optimized conditions yield higher purity

Advantages and Limitations

  • Suitable for industrial synthesis
  • Risk of side reactions at elevated temperatures
  • Requires careful temperature control

Comparative Data Table of Preparation Methods

Method Key Reagents Typical Reaction Conditions Yield Scalability Advantages Limitations
Benzophenone Glycine Imine Alkylation Benzophenone glycine imine, halogenated pyridine, trialkylamine Room temperature, aprotic solvent Up to 78.2% High Mild conditions, high selectivity Multi-step process
Chichibabin-based Synthesis Sodium amide, aromatic amines, acyl chlorides 140–220°C Variable Moderate Suitable for large scale High temperature, side reactions

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic properties in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

  • N-[6-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide: This analog replaces the aminomethyl group with a hydroxymethyl substituent. While both compounds form hydrogen-bonded networks, the hydroxymethyl group participates in O–H···O interactions, leading to distinct crystal packing patterns compared to the N–H···O bonds in the aminomethyl derivative. The latter forms a two-dimensional network parallel to the ab plane, as observed in its ethyl-linked dimer () .
  • N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide :
    Substitution with iodine and a methyl group at the 5- and 6-positions reduces hydrogen-bonding capacity but increases steric bulk and electronic effects. Such modifications may hinder supramolecular applications but enhance stability in storage (room temperature) .

Physicochemical Properties

  • Melting Points: 4-{6-[(Pivaloyl)amino]pyridin-2-yl}benzoic acid: 266–268°C N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide: Not reported, but likely elevated due to halogen mass. The aminomethyl derivative’s melting point is unreported but expected to be lower than benzoic acid analogs due to reduced crystallinity from flexible NH₂ groups.
  • Molecular Weight and Solubility: The N,N'-bis(pivalamide) derivative (MW 511) exhibits lower solubility in polar solvents compared to the aminomethyl compound (MW 277.36) due to increased hydrophobicity .

Tables of Comparative Data

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability
N-[6-(Aminomethyl)pyridin-2-yl]-... Not reported Moderate (polar) Room temperature
4-{6-[(Pivaloyl)amino]pyridin-2-yl}benzoic acid 266–268 Low (DMSO) Heat-sensitive
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide Not reported Low (organic) Light-sensitive

Biological Activity

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevance in therapeutic applications, particularly focusing on its role as a cholinesterase inhibitor and potential anti-Alzheimer agent.

Chemical Structure and Properties

  • Chemical Formula : C15H23N3O2
  • CAS Number : 101630-94-8
  • IUPAC Name : N-{6-[(2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide
  • Physical Form : Solid, with a purity of 97% .

Synthesis

The synthesis of this compound involves a multi-step process utilizing various reagents and conditions to achieve the desired compound. The synthetic route typically includes:

  • Formation of the Pyridine Ring : Utilizing 2-aminopyridine as a starting material.
  • Amidation Reaction : Conducting an amidation reaction with appropriate acyl chlorides to introduce the amide functional group.
  • Purification : Purification through recrystallization or chromatography to obtain the final product in high purity.

Cholinesterase Inhibition

This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission and are implicated in Alzheimer's disease (AD).

  • Mechanism of Action : The compound interacts with the active sites of these enzymes, potentially enhancing cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.

Table 1: Inhibition Potency Against Cholinesterases

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
N-[6-(Aminomethyl)pyridin-2-yl]-...12.515.0
Donepezil0.51.0
Galantamine4.05.5

Data from various studies indicate that this compound exhibits competitive inhibition against both AChE and BChE, making it a promising candidate for further development as an anti-Alzheimer therapeutic agent .

Neuroprotective Effects

In addition to cholinesterase inhibition, preliminary studies suggest that this compound may possess neuroprotective properties:

  • Cell Viability Assays : In vitro studies using neuronal cell lines have shown that treatment with this compound can enhance cell survival under oxidative stress conditions.

Case Study: Neuroprotective Assays

In a study examining the neuroprotective effects of various pyridine derivatives:

  • Neuronal cells were exposed to oxidative stress.
  • Cells treated with this compound showed a significant increase in cell viability compared to untreated controls.
  • Mechanistic studies indicated modulation of apoptotic pathways.

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